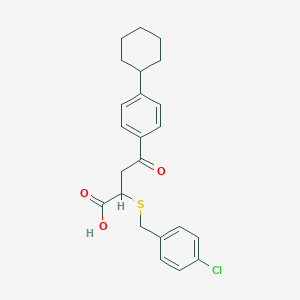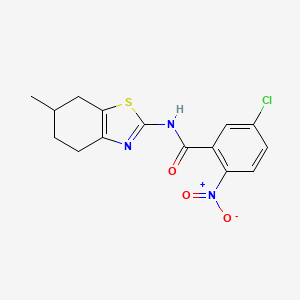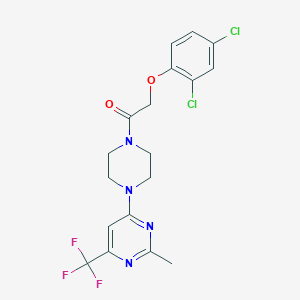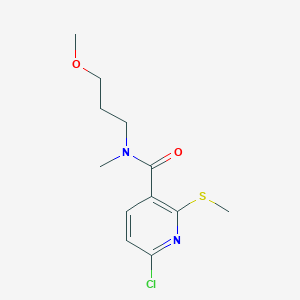
5-Ethyloxolan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyloxolan-3-one is a chemical compound . It is considered as a critical aroma compound .
Molecular Structure Analysis
The molecular formula of this compound is C6H10O2 . The molecular weight is 114.14 . More detailed structural analysis may require advanced spectroscopic techniques.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the papers retrieved, it is identified as a critical aroma compound in peaches . This suggests that it may be produced or broken down in the biochemical processes within the fruit.Applications De Recherche Scientifique
Biofuel Production
5-Ethyloxolan-3-one, as a derivative of 1,3-dioxolane, is of interest in the context of biofuel production. A study focused on the oxidation of 1,3-dioxolane underlines its potential as a novel biofuel, produced from biomass-derived formaldehyde and ethylene glycol. This research provides insights into the combustion chemistry of 1,3-dioxolane, highlighting its relevance to biofuel applications (Wildenberg et al., 2020).
Medicinal Chemistry
The compound has drawn attention in the field of medicinal chemistry for its structural utility in synthesizing inhibitors targeting specific enzymes or receptors. For instance, compounds structurally related to this compound have been explored for their anti-inflammatory and antimicrobial properties, offering new avenues for therapeutic applications (Karg et al., 2009), (Gondru et al., 2015).
Polymer Science
Research in polymer science has utilized derivatives of this compound for the synthesis of novel polymers. A study elaborates on synthesizing and characterizing polymers using derivatives, showcasing their potential in creating materials with high water absorption capacity, which could have applications in various industrial sectors (Kumar & Negi, 2015).
Green Chemistry
In green chemistry, this compound derivatives have facilitated the development of environmentally friendly synthetic methodologies. An example is the biocatalytic synthesis of heterocyclic compounds in lemon juice, representing a shift towards sustainable chemistry practices by reducing hazardous solvents and catalysts in chemical syntheses (Petronijević et al., 2017).
Process Optimization
The optimization of processes for producing compounds like 1,3-dioxolane from ethylene glycol and formaldehyde solutions illustrates the industrial significance of these molecules. Research focusing on optimizing production processes through advanced separation and purification technologies contributes to the efficiency and sustainability of chemical manufacturing (Pan et al., 2020).
Safety and Hazards
Orientations Futures
5-Ethyloxolan-3-one, being a critical aroma compound in peaches, has potential implications in food science, particularly in understanding and manipulating the aroma profile of fruits . Future research could focus on the biosynthesis of this compound in fruits and its impact on fruit aroma and overall quality.
Propriétés
IUPAC Name |
5-ethyloxolan-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-2-6-3-5(7)4-8-6/h6H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCJJPKGXWJSOMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(=O)CO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,6,7-Trimethyl-8-(methylpropyl)-3-(2-piperidylethyl)-1,3,5-trihydro-4-imidazo lino[1,2-h]purine-2,4-dione](/img/structure/B2841686.png)
![ethyl 2-(8-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)
![(2E)-1-{3-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-[(3-nitrophenyl)amino]prop-2-en-1-one](/img/structure/B2841688.png)

![5-(3-chlorophenyl)-1-(3-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2841691.png)
![5-bromo-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]furan-2-carboxamide](/img/structure/B2841692.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2841696.png)
![2-([1,1'-biphenyl]-4-yl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2841698.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,2-oxazole-5-carboxamide](/img/structure/B2841699.png)


